molecular formula C9H13NO3 B15217286 (S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol

(S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol

Cat. No.: B15217286
M. Wt: 183.20 g/mol
InChI Key: APPGMLFFWAMCJO-QMMMGPOBSA-N
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Description

(S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an amino group, a hydroxyphenyl group, and two hydroxyl groups on a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a precursor molecule, such as a hydroxyphenyl ketone, in the presence of a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar asymmetric hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products Formed

    Oxidation: Formation of hydroxyphenyl ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

(S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol: The enantiomer of the compound with different stereochemistry.

    2-amino-3-(4-hydroxyphenyl)propane-1,3-diol: A structural isomer with a different arrangement of hydroxyl groups.

    4-hydroxyphenylalanine: An amino acid derivative with a similar hydroxyphenyl group.

Uniqueness

(S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective reactions, setting it apart from its similar compounds.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol

InChI

InChI=1S/C9H13NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8-9,11-13H,5,10H2/t8-/m0/s1

InChI Key

APPGMLFFWAMCJO-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(O)O)N)O

Origin of Product

United States

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